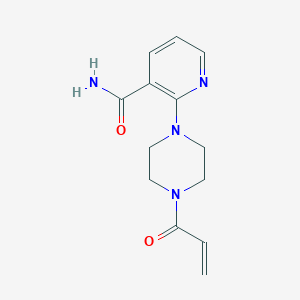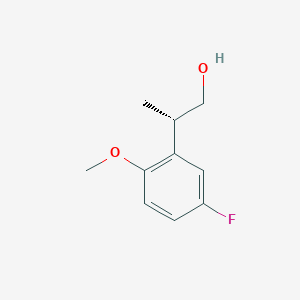
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol, also known as FMPP, is a chemical compound that belongs to the family of phenylpropanoids. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol is not fully understood. However, studies have shown that it acts by modulating the activity of various signaling pathways in cells. It has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer development. This compound has also been shown to modulate the activity of TRPV1 receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to modulate the activity of pain receptors, leading to analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using commercially available starting materials. Additionally, it has been shown to have potent anti-inflammatory, antitumor, and analgesic effects, making it a promising compound for therapeutic applications. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its long-term effects and potential side effects are not yet known.
Orientations Futures
There are several future directions for research on (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol. One area of research could focus on elucidating the mechanism of action of this compound. This could involve studying the signaling pathways that are modulated by this compound and identifying the specific targets of the compound. Another area of research could focus on developing this compound derivatives with improved pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and analgesic effects, making it a promising compound for therapeutic applications. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical settings.
Méthodes De Synthèse
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with propanal in the presence of a catalyst to form the intermediate 2-(5-Fluoro-2-methoxyphenyl)propanal. This intermediate is then reduced to this compound using a reducing agent such as sodium borohydride. The final product can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-ol has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain management. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have analgesic effects by modulating the activity of pain receptors.
Propriétés
IUPAC Name |
(2S)-2-(5-fluoro-2-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOQEXJUFAPKKT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3s,5S)-N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2854791.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2854792.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2854796.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
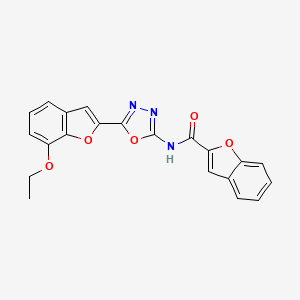
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/no-structure.png)
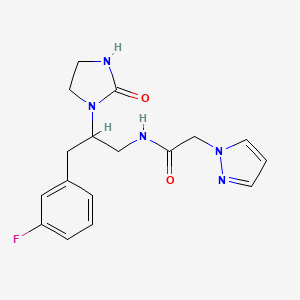
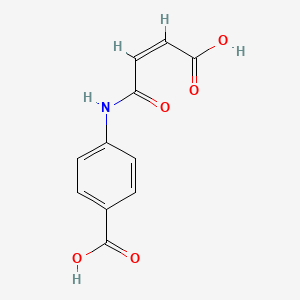
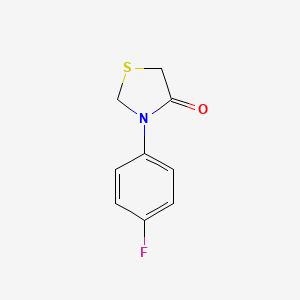
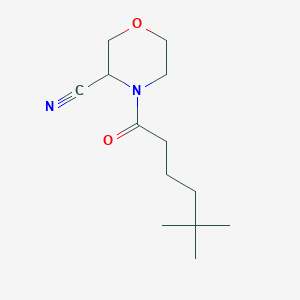
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)
